molecular formula C12H19N3O3 B3247866 tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1824024-02-3

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B3247866
CAS No.: 1824024-02-3
M. Wt: 253.30
InChI Key: MGVAHVDXZOOZIU-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,5-a]pyrazine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazo[1,5-a]pyrazines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a potential therapeutic agent. Its interaction with biological targets can be explored to understand its effects on cellular processes.

Medicine: In medicinal chemistry, tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the material science industry, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

  • Tert-butyl derivatives: Other compounds containing the tert-butyl group may have comparable reactivity and applications.

Uniqueness: Tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate stands out due to its specific substitution pattern and the presence of the hydroxymethyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-9-4-13-8-15(9)10(6-14)7-16/h4,8,10,16H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVAHVDXZOOZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

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